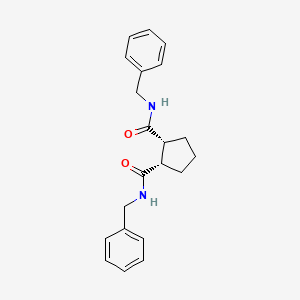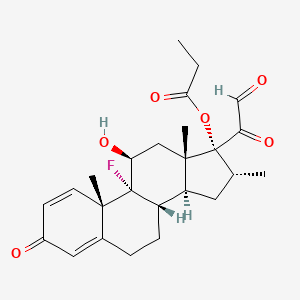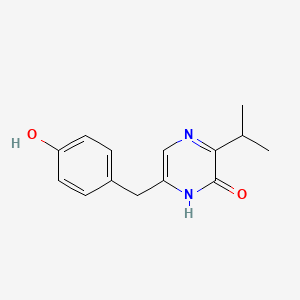
Dapsone N-β-D-Glucuronide Sodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Neuroprotective and Cytoprotective Properties
Dapsone, a synthetic derivative of sulfones, has expanded its application beyond its traditional use in dermatological therapies. Recent studies reveal its potential in neuroprotective and cytoprotective therapies. Dapsone's antioxidant, antiexcitotoxic, and antiapoptotic effects have been demonstrated in models of ischemic damage, traumatic damage, and neurodegenerative diseases such as Parkinson's and Alzheimer's. These effects suggest its utility in protecting against heart, renal, and pulmonary cell damage. Clinical trials are now exploring dapsone as a neuroprotective therapy by regulating mechanisms leading to cell death, indicating its broader therapeutic potential beyond antimicrobial activity (Diaz‐Ruiz et al., 2021).
Antimicrobial Activity
Dapsone's antimicrobial activity, particularly against Pneumocystis carinii, highlights its application in the prevention and treatment of Pneumocystis carinii pneumonia (PCP). Studies show that dapsone, alone or in combination with other drugs, effectively blocks folic acid synthesis in P. carinii, demonstrating its strong anti-Pneumocystis activity. This makes dapsone a cost-effective prophylaxis for PCP, especially in AIDS patients, where it stands as a viable alternative to other treatments (Hughes, 1998).
Dermatological Applications
In dermatology, dapsone has found utility in the treatment of acne vulgaris through both oral and topical formulations. The development of dapsone gel, specifically, has allowed for the effective treatment of acne with reduced risks of significant hematological side effects associated with its oral form. This advancement underscores dapsone's adaptability and its role in addressing inflammatory skin conditions with minimized systemic exposure and adverse effects (Pickert & Raimer, 2009).
Mechanism of Action
Target of Action
The primary target of Dapsone N-β-D-Glucuronide Sodium Salt is the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of dihydrofolic acid, a precursor to folic acid, which is essential for the growth and multiplication of bacteria .
Mode of Action
this compound acts against bacteria and protozoa in the same way as sulphonamides . It inhibits the synthesis of dihydrofolic acid by competing with para-aminobenzoate for the active site of dihydropteroate synthetase . This competition results in the inhibition of nucleic acid synthesis in susceptible organisms .
Biochemical Pathways
The affected biochemical pathway is the synthesis of dihydrofolic acid. By inhibiting this pathway, this compound prevents the formation of folic acid, thereby inhibiting the growth and multiplication of bacteria .
Pharmacokinetics
It is primarily metabolized in the liver, mostly by CYP2E1-mediated processes . The elimination half-life is 20 to 30 hours, and it is excreted via the kidneys .
Result of Action
The molecular and cellular effects of this compound’s action result in the inhibition of bacterial growth and multiplication. By preventing the synthesis of dihydrofolic acid, the compound disrupts the production of essential components required for bacterial survival .
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of Dapsone N-β-D-Glucuronide Sodium Salt involves the conversion of Dapsone to its glucuronide derivative using UDP-glucuronic acid as a donor molecule. The reaction is catalyzed by the enzyme UDP-glucuronosyltransferase. The resulting Dapsone N-β-D-Glucuronide is then converted to its sodium salt form by reacting it with sodium hydroxide.", "Starting Materials": [ "Dapsone", "UDP-glucuronic acid", "Sodium hydroxide" ], "Reaction": [ "Step 1: Dapsone is reacted with UDP-glucuronic acid in the presence of UDP-glucuronosyltransferase enzyme to form Dapsone N-β-D-Glucuronide.", "Step 2: The resulting Dapsone N-β-D-Glucuronide is then reacted with sodium hydroxide to form Dapsone N-β-D-Glucuronide Sodium Salt.", ] } | |
CAS No. |
54749-81-4 |
Molecular Formula |
C18H19N2NaO8S |
Molecular Weight |
446.406 |
IUPAC Name |
sodium;6-[4-(4-aminophenyl)sulfonylanilino]-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C18H20N2O8S.Na/c19-9-1-5-11(6-2-9)29(26,27)12-7-3-10(4-8-12)20-17-15(23)13(21)14(22)16(28-17)18(24)25;/h1-8,13-17,20-23H,19H2,(H,24,25);/q;+1/p-1 |
InChI Key |
VWMSHVANJJMJPO-UHFFFAOYSA-M |
SMILES |
C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)NC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+] |
Synonyms |
[[4-[(4-Aminophenyl)sulfonyl]phenyl]amino]-1-deoxy-β-D-glucopyranuronic Acid Monosodium Salt; 1-Deoxy-1-p-sulfanilylanilino-β-D-glucopyranuronic Acid Monosodium Salt; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S,3AR,6aS)-2-tert-butyl 1-methyl hexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate](/img/structure/B590438.png)

![4-[2-(4-Hexylphenyl)pyrimidin-5-yl]phenol](/img/structure/B590440.png)
![benzyl N-[(3S)-1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-yl]carbamate](/img/structure/B590444.png)
![4-[(3-Methylbutyl)sulfanyl]pyridine 1-oxide](/img/structure/B590446.png)
![(3S)-2-Hydroxy-3-[[(benzyloxy)carbonyl]amino]hexanoic Acid Methyl Ester](/img/structure/B590448.png)

![[(2R)-5-Methoxy-1,3-oxathiolan-2-yl]methyl benzoate](/img/structure/B590453.png)

![(7R,8aR)-7-Ethoxy-5H-[1,3]thiazolo[2,3-b][1,3]oxazin-6(7H)-one](/img/structure/B590460.png)
